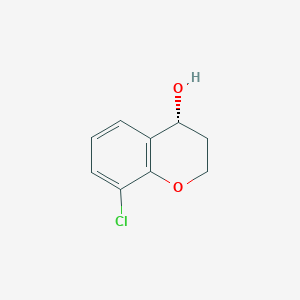
(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of chlorinated precursors and cyclization agents to form the benzopyran ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
化学反应分析
Types of Reactions
(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzopyrans, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.
科学研究应用
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: Its derivatives are investigated for their potential as enzyme inhibitors and signaling pathway modulators.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
作用机制
The mechanism by which (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and signaling molecules. The compound can modulate the activity of these targets, leading to changes in cellular processes and biological responses. The exact pathways involved depend on the specific application and the nature of the interactions with the molecular targets.
相似化合物的比较
Similar Compounds
(4R)-limonene: A monoterpenoid with a similar backbone structure.
(4R,8RS)-dimethyldecanal: An analog of the aggregation pheromone of certain beetles.
4849F: A metabolite produced by Streptomyces sp. with inhibitory effects on IL-4 receptor.
Uniqueness
(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific chloro-substitution on the benzopyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
生物活性
(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol, also known as 8-chloro-chroman-4-ol, is a compound belonging to the benzopyran family. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C9H9ClO2
- Molecular Weight : 184.62 g/mol
- CAS Number : 1270289-60-5
Antioxidant Properties
Research has indicated that compounds in the benzopyran class exhibit significant antioxidant activity. The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that derivatives of benzopyrans can effectively reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage-related diseases .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. It interacts with various receptors and enzymes involved in inflammation, potentially leading to reduced production of pro-inflammatory cytokines. The inhibition of cyclooxygenase (COX) enzymes has been documented, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against a range of pathogens. Studies have highlighted its effectiveness against certain bacterial strains and fungi, suggesting its utility in developing new antimicrobial agents . The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways critical for pathogen survival.
The biological activity of this compound is mediated through several mechanisms:
- Interaction with Receptors : The compound has been shown to interact with the IL-4 receptor alpha chain (IL-4Rα), which is crucial for mediating immune responses.
- Enzyme Inhibition : It inhibits key enzymes such as COX, which play a role in the inflammatory response.
- Radical Scavenging : The compound's structure allows it to donate electrons and neutralize free radicals effectively.
Research Findings and Case Studies
属性
分子式 |
C9H9ClO2 |
|---|---|
分子量 |
184.62 g/mol |
IUPAC 名称 |
(4R)-8-chloro-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H9ClO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m1/s1 |
InChI 键 |
GPVZZVRDTLSVFZ-MRVPVSSYSA-N |
手性 SMILES |
C1COC2=C([C@@H]1O)C=CC=C2Cl |
规范 SMILES |
C1COC2=C(C1O)C=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















